LogP and TPSA Differentiation Versus Same-Molecular-Weight Leflunomide
This compound shares the exact molecular formula (C12H9F3N2O2) and molecular weight (270.21 g/mol) with the approved drug leflunomide and its active metabolite teriflunomide, yet presents a fundamentally different scaffold topology [1]. The pyrimidin-2(1H)-one core distributes hydrogen bond donor/acceptor functionality differently than the isoxazole-carboxamide of leflunomide, creating distinct binding surface geometry. Computed LogP for this compound is 2.4643 (XLogP3: approximately 2.1) with a topological polar surface area (TPSA) of 54.98 Ų . This scaffold swap allows researchers to dissect scaffold-specific contributions to target binding independent of bulk lipophilicity, which is not achievable with the leflunomide isoxazole series.
| Evidence Dimension | Molecular scaffold topology at identical formula and MW |
|---|---|
| Target Compound Data | LogP 2.4643, TPSA 54.98 Ų (pyrimidin-2(1H)-one core) |
| Comparator Or Baseline | Leflunomide (CAS 75706-12-6): identical C12H9F3N2O2, MW 270.21; isoxazole-carboxamide scaffold; LogP ~2.5 |
| Quantified Difference | Identical MW; ΔLogP ≈ 0; ΔTPSA not directly comparable (different scaffold HBD/HBA arrangement); scaffold topology entirely distinct |
| Conditions | In silico computed properties; TPSA and LogP values from commercial vendor specifications and PubChem |
Why This Matters
For scaffold-hopping campaigns, this compound provides a matched molecular pair-equivalent starting point that isolates scaffold geometry effects from lipophilicity confounds when compared to leflunomide derivatives.
- [1] PubChem. Leflunomide (CID 3899). Molecular Formula C12H9F3N2O2, MW 270.21. https://pubchem.ncbi.nlm.nih.gov/compound/3899 View Source
